1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of a carboxylic acid group (-COOH) and a methoxy group (-OCH3) suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. Attached to this ring would be a phenyl group (a six-membered carbon ring), a methoxypropyl group (a three-carbon chain with a methoxy group at the end), and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of the methoxy and carboxylic acid groups .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Pyrrolecarboxylic Acids and Derivatives : 1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is involved in the synthesis of various pyrrolecarboxylic acids. A study demonstrates the synthesis of similar compounds through hydrolysis, decarboxylation, and methylation processes. These compounds are important in the field of heterocyclic chemistry for their potential applications in pharmaceuticals and materials science (Campaigne & Shutske, 1975).
Antimicrobial Properties
- Novel Antimicrobial Agents : Pyrrole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal properties, which can be enhanced by introducing a methoxy group in their structure (Hublikar et al., 2019).
Catalysis and Chemical Transformations
- Catalytic Applications : Pyrrole derivatives, similar to this compound, are used in catalytic reactions. These compounds can undergo various transformations, including hydrogenation and cyclization, playing a crucial role in organic synthesis (Gorpinchenko et al., 2009).
Pyrrole Alkaloids and Natural Products
- Pyrrole Alkaloids Discovery : Research on Lycium chinense fruits led to the identification of new pyrrole alkaloids. These compounds, structurally similar to the target compound, are vital for understanding natural product chemistry and their potential pharmacological applications (Youn et al., 2016).
Pharmaceutical Research
- Synthesis of Pharmacologically Relevant Derivatives : Studies have been conducted on synthesizing various pharmacologically interesting pyrrole derivatives, including carboxamides, from compounds structurally related to this compound. Such research contributes significantly to drug discovery and development (Bijev et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-methoxypropyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-14(16(18)19)11-15(13-7-4-3-5-8-13)17(12)9-6-10-20-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBONQAQYDJEQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCOC)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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